molecular formula C12H12O3 B15334478 8-Ethoxy-3-methyl-2H-chromen-2-one

8-Ethoxy-3-methyl-2H-chromen-2-one

Cat. No.: B15334478
M. Wt: 204.22 g/mol
InChI Key: KIOKRVJRMPBELU-UHFFFAOYSA-N
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Description

8-Ethoxy-3-methyl-2H-chromen-2-one is a coumarin derivative known for its diverse biological and pharmaceutical properties. Coumarins are a class of naturally occurring phenolic compounds that exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-3-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, where ethyl acetoacetate and resorcinol are used as starting materials. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to promote the formation of the coumarin core structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of reduced coumarin derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the coumarin ring.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex organic compounds.

  • Biology: Exhibits antioxidant and anti-inflammatory properties, making it useful in studying oxidative stress and inflammation.

  • Medicine: Investigated for its antimicrobial and anticancer activities.

  • Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

8-Ethoxy-3-methyl-2H-chromen-2-one is compared with other coumarin derivatives such as 7-methoxy-2H-chromen-2-one and 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. While these compounds share similar structural features, this compound exhibits unique biological activities due to its specific substituents.

Comparison with Similar Compounds

  • 7-methoxy-2H-chromen-2-one

  • 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one

  • 3-methyl-2H-chromen-2-one

This comprehensive overview highlights the significance of 8-ethoxy-3-methyl-2H-chromen-2-one in scientific research and its potential applications in various fields. Its unique properties and diverse reactivity make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

8-ethoxy-3-methylchromen-2-one

InChI

InChI=1S/C12H12O3/c1-3-14-10-6-4-5-9-7-8(2)12(13)15-11(9)10/h4-7H,3H2,1-2H3

InChI Key

KIOKRVJRMPBELU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C

Origin of Product

United States

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